2,5-Dihydroxy-p-benzenediacetic acid
Overview
Description
2,5-Dihydroxy-p-benzenediacetic acid (H2dba) is a dihydroxy benzoic acid derivative that has been utilized in the synthesis of coordination polymers. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a benzene ring. This compound serves as a versatile ligand due to its ability to coordinate with metal ions through its carboxylate groups, potentially leading to various structural motifs in coordination chemistry .
Synthesis Analysis
The synthesis of compounds involving 2,5-dihydroxy-p-benzenediacetic acid has been reported under solvothermal conditions. For instance, 1D cobalt(II) and nickel(II) coordination polymers were synthesized using H2dba as the ligand. The introduction of 4,4'-bipyridine (bpy) to the synthetic systems resulted in the formation of novel 2D coordination polymers with different structures . Additionally, lanthanide-based coordination polymers have been assembled using derivatives of 3,5-dihydroxy benzoates, which are structurally related to H2dba .
Molecular Structure Analysis
The molecular structure of coordination polymers derived from H2dba has been elucidated using single-crystal X-ray diffraction. These studies have revealed that H2dba can lead to the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers when reacted with cobalt(II) and nickel(II) ions. The presence of additional ligands, such as bpy, influences the dimensionality and the overall structure of the resulting coordination polymers .
Chemical Reactions Analysis
The chemical behavior of H2dba in reactions is influenced by its functional groups. The carboxylate groups can deprotonate and coordinate with metal ions, while the hydroxyl groups can participate in hydrogen bonding, which can further influence the formation of supramolecular structures. In the case of lanthanide(III)-2,5-dihydroxy-1,4-benzenedicarboxylate frameworks, the hydroxyl groups are involved in coordinating to lanthanide centers, which affects the structural types of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing H2dba are characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR. These techniques provide information about the electronic environment of the ligand and its interaction with metal ions. For example, the UV-Vis absorption spectra of azo-benzoic acids derived from related hydroxybenzaldehydes show acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . The photophysical properties of lanthanide complexes with derivatives of dihydroxy benzoates have also been assessed, revealing their potential as light-harvesting chromophores .
Scientific Research Applications
Synthesis and Structural Analysis
Coordination Compounds and Fluorescence Properties : Zhao et al. (2009) synthesized four coordination compounds using 2,5-dihydroxy-p-benzenediacetic acid, exploring their fluorescence properties and structural characteristics through various methods like X-ray diffraction and infrared spectroscopy (Zhao et al., 2009).
1D and 2D Cobalt(II) and Nickel(II) Coordination Polymers : Ren et al. (2008) conducted a study on 1D cobalt(II) and nickel(II) coordination polymers, using 2,5-dihydroxy-p-benzenediacetic acid under solvothermal conditions, leading to the discovery of novel 2D coordination polymers with different structures (Ren et al., 2008).
Anticancer Properties
- Synthesis and Anticancer Properties of Pyranonaphthoquinones and Analogs : Dang Thi et al. (2015) used 1,4-dihydroxy-2-naphthoic acid (a derivative of 2,5-dihydroxy-p-benzenediacetic acid) in a multi-step synthesis of various compounds, which exhibited notable cytotoxic activities against different cancer cell lines (Dang Thi et al., 2015).
Spectroscopic Studies
- FT-IR and NMR Spectroscopic Studies : Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of 2,4- and 2,5-dihydroxybenzamides, highlighting the spectral characteristics and spatial orientation of amide protons in these compounds (Takač & Vikić Topić, 2004).
Functional Metal Complexes
- Bridging “Imino”-Quinonoid Ligands : Sarkar et al. (2015) described the extensive use of 2,5-dihydroxy-1,4-benzoquinone (a similar compound to 2,5-dihydroxy-p-benzenediacetic acid) in generating functional metal complexes for various applications, including chemical reactivity and catalysis studies (Sarkar et al., 2015).
Asymmetric Catalytic Reactions
- Synthesis of Chiral Hydroxyl Phospholanes : Li et al. (2000) explored the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, demonstrating their effectiveness as catalysts in asymmetric hydrogenation of various functionalized olefins (Li et al., 2000).
Applications in Electrochemistry
- Determination of Hydroxyl Radical by Capillary Electrophoresis : Cao, Chu, and Ye (2003) utilized 2,5-dihydroxy benzoic acid in a high-performance capillary electrophoresis method for determining hydroxyl radicals, showcasing its utility in electrochemical analysis (Cao, Chu, & Ye, 2003).
Battery Technology
- Anode Material for Rechargeable Sodium Ion Batteries : Zhu et al. (2015) proposed the disodium salt of 2,5-dihydroxy-1,4-benzoquinone as an anode material for rechargeable sodium ion batteries, highlighting its high capacity and long cycle life (Zhu et al., 2015).
Safety And Hazards
The safety data sheet for 2,5-Dihydroxy-p-benzenediacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLKERLHVBEZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203368 | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxy-p-benzenediacetic acid | |
CAS RN |
5488-16-4 | |
Record name | 2,5-Dihydroxy-1,4-benzenediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5488-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5488-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxy-p-benzenediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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